3,3-Dimethylbutanamide 3,3-Dimethylbutanamide
Brand Name: Vulcanchem
CAS No.: 926-04-5
VCID: VC1965921
InChI: InChI=1S/C6H13NO/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H2,7,8)
SMILES: CC(C)(C)CC(=O)N
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

3,3-Dimethylbutanamide

CAS No.: 926-04-5

Cat. No.: VC1965921

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethylbutanamide - 926-04-5

Specification

CAS No. 926-04-5
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name 3,3-dimethylbutanamide
Standard InChI InChI=1S/C6H13NO/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H2,7,8)
Standard InChI Key LINZZISWCNKFEM-UHFFFAOYSA-N
SMILES CC(C)(C)CC(=O)N
Canonical SMILES CC(C)(C)CC(=O)N

Introduction

Chemical Identity and Structure

3,3-Dimethylbutanamide is an organic compound belonging to the class of aliphatic amides. The compound is characterized by a tertiary butyl group attached to an acetamide moiety, creating a distinct molecular arrangement that influences its chemical behavior.

Basic Identification

ParameterValue
IUPAC Name3,3-dimethylbutanamide
Common Namest-Butylacetamide, 3,3-Dimethyl-butyramide
CAS Registry Number926-04-5
Molecular FormulaC₆H₁₃NO
Molecular Weight115.1735 g/mol
SMILESCC(C)(C)CC(=O)N
InChI KeyLINZZISWCNKFEM-UHFFFAOYSA-N

The molecule consists of a carbonyl group bonded to both an amino group and a dimethylbutyl chain, giving it its characteristic amide functionality. The tertiary butyl group introduces steric hindrance that affects reactivity patterns and physical properties .

Structural Features

Physical and Chemical Properties

3,3-Dimethylbutanamide exhibits distinct physical and chemical properties that are consistent with its amide structure and modified by the presence of the bulky tertiary butyl group.

Physical Properties

PropertyValueMethod
Physical StateSolidObserved
Melting Point132-133°CExperimental
Boiling Point~223.4°C at 760 mmHgPredicted
Density~0.9 g/cm³Predicted
Refractive Indexn20D 1.43Predicted
Flash Point188°CCalculated
Exact Mass115.10 g/molCalculated

The compound appears as a solid at room temperature with a relatively high melting point typical of amides with hydrogen-bonding capabilities. Its density and refractive index values are consistent with other similar amide compounds .

Thermodynamic Properties

PropertyValueSource
Gibbs Free Energy of Formation (ΔfG°)69.26 kJ/molJoback Calculation
Enthalpy of Formation (ΔfH° gas)-129.82 kJ/molJoback Calculation
Enthalpy of Vaporization (ΔvapH°)56.41 kJ/molJoback Calculation
Heat Capacity (Cp,gas)35.00-247.82 J/mol×K (100.12-509.97K)Calculated

The thermodynamic properties indicate moderate stability and predictable energy requirements for phase transitions. The relatively high enthalpy of vaporization reflects significant intermolecular interactions typical of amide compounds .

Solubility and Partition Properties

PropertyValueMethod
Log P (octanol/water)1.958Crippen Calculation
Water Solubility (log10WS)-2.83Crippen Calculation
McGowan Volume106.950 ml/molMcGowan Calculation

Synthesis and Production Methods

Several synthetic routes have been developed for the preparation of 3,3-dimethylbutanamide, typically involving the reaction of 3,3-dimethylbutyric acid or its derivatives with ammonia or amines.

From 3,3-Dimethylbutyric Acid

The most direct approach involves the conversion of 3,3-dimethylbutyric acid to the corresponding amide through activation of the carboxylic acid followed by reaction with ammonia. This typically follows a two-step process:

  • Activation of 3,3-dimethylbutyric acid using reagents such as thionyl chloride to form the acyl chloride

  • Reaction of the acyl chloride with ammonia to form the primary amide

The parent carboxylic acid, 3,3-dimethylbutyric acid, can be synthesized through processes like the reaction of tert-butanol or tert-butyl chloride with vinylidene chloride in sulfuric acid and BF₃ .

Alternative Methods

Alternative synthetic approaches may involve:

  • Hydrolysis of corresponding nitriles

  • Wolff-Kishner reduction of 2-oxocarboxylic acids followed by amidation

  • Reaction of esters with ammonia under controlled conditions

These methods offer different advantages depending on the available starting materials and specific requirements for purity or scale .

Biological and Pharmacological Properties

Research into the biological activities of 3,3-dimethylbutanamide has revealed several properties of interest to pharmaceutical and agricultural sciences.

Enzyme Inhibition

3,3-Dimethylbutanamide has been reported to exhibit enzyme inhibitory activity, particularly against alcohol dehydrogenase. Studies have documented an inhibition constant (Ki) of 150 μM against horse liver alcohol dehydrogenase (Equus caballus), suggesting potential applications in biochemical research and possibly pharmaceutical development .

Structure-Activity Relationships

Derivatives of 3,3-dimethylbutanamide have shown varied biological activities:

  • Cyano-substituted derivatives such as N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide have demonstrated fungicidal activity, particularly against rice blast fungus

  • Aryl-substituted derivatives like N-(4-acetylphenyl)-3,3-dimethylbutanamide and N-(4-bromophenyl)-3,3-dimethylbutanamide may have modified pharmacokinetic profiles and biological activities

The structure-activity relationships suggest that modifications to the basic 3,3-dimethylbutanamide scaffold can significantly alter biological properties, providing opportunities for targeted design of bioactive compounds .

Applications and Uses

Research and Development

The primary application of 3,3-dimethylbutanamide lies in research and development, where it serves as:

  • A building block in organic synthesis

  • A reference compound for spectroscopic studies

  • A model compound for investigating amide reactivity and properties

  • A precursor for more complex molecules with potential biological activities

Agricultural Applications

Derivatives of 3,3-dimethylbutanamide, particularly those with cyano substituents, have demonstrated potential as agricultural fungicides. The compound N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide (Diclocymet, S-2900) has been developed as a rice blast fungicide, highlighting the agricultural relevance of this structural class .

Hazard StatementDescriptionCategory
H315Causes skin irritationSkin Irrit. 2
H319Causes serious eye irritationEye Irrit. 2A
H335May cause respiratory irritationSTOT SE 3

These classifications indicate that the compound requires appropriate handling procedures to mitigate potential health hazards .

Precautionary Measures

The recommended precautionary statements for safe handling include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed

Spectroscopic Characteristics

Mass Spectrometry

Mass spectrometric analysis of 3,3-dimethylbutanamide reveals characteristic fragmentation patterns reflecting the cleavage of the t-butyl group and amide functionality. The compound has been included in reference databases like the NIST Mass Spectral Library, facilitating its identification in analytical work .

IR Spectroscopy

Infrared spectroscopy of 3,3-dimethylbutanamide shows characteristic amide bands:

  • N-H stretching frequencies in the 3300-3500 cm⁻¹ region

  • C=O stretching (amide I band) around 1650-1690 cm⁻¹

  • N-H bending (amide II band) in the 1550-1640 cm⁻¹ region

  • C-N stretching around 1400-1420 cm⁻¹

These spectral features provide valuable fingerprints for identification and structural confirmation .

Related Compounds and Derivatives

Several structural variations of 3,3-dimethylbutanamide have been synthesized and studied, each with distinct properties and potential applications.

N-Substituted Derivatives

CompoundCAS NumberMolecular FormulaMolecular WeightReference
N-(4-acetylphenyl)-3,3-dimethylbutanamideY030-4363C₁₄H₁₉NO₂233.31
N-(4-bromophenyl)-3,3-dimethylbutanamideY030-4045C₁₂H₁₆BrNO270.17
N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide-C₁₅H₁₈Cl₂N₂O-
N-cyclooctyl-3,3-dimethylbutanamide---

These N-substituted derivatives typically exhibit modified physical properties, including increased molecular weight, altered solubility profiles, and different biological activities compared to the parent compound .

Functionalized Derivatives

CompoundCAS NumberMolecular FormulaMolecular WeightReference
2,4-Dihydroxy-3,3-dimethylbutanamide4417-86-1C₆H₁₃NO₃147.17
N,N-diethyl-3,3-dimethylbutanamide-C₁₀H₂₁NO171.28
(S)-2-Amino-3,3-dimethylbutanamide hydrochloride75158-12-2C₆H₁₅ClN₂O166.65
(S)-N,N-diisobutyl-2-isothiocyanato-3,3-dimethylbutanamide919113-10-3C₁₅H₂₈N₂OS284.46

These functionalized derivatives incorporate additional functional groups that significantly alter the electronic and steric properties of the molecule, leading to distinct chemical reactivity and biological activities .

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